molecular formula C20H29N3O3 B7918183 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7918183
M. Wt: 359.5 g/mol
InChI Key: PKRUQJGLCFNGSD-MYJWUSKBSA-N
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Description

This compound is a piperidine-based carbamic acid benzyl ester derivative featuring a cyclopropyl group and an (S)-2-amino-propionyl moiety. The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the cyclopropyl ring may confer metabolic stability .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-5-8-17(12-22)13-23(18-9-10-18)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRUQJGLCFNGSD-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is typically derived from 4-piperidinecarboxylic acid (1), which undergoes esterification and alkylation to introduce the benzyl group. A representative protocol from CN111484444A involves:

  • Esterification : Treatment of 4-piperidinecarboxylic acid with thionyl chloride (1:1–3 g/mL) in methanol yields methyl 4-piperidinecarboxylate hydrochloride (2) under reflux (1–5 h).

  • Alkylation : Reaction of (2) with benzyl bromide in methanol and triethylamine produces N-benzyl-4-piperidinecarboxylic acid methyl ester (3) via nucleophilic substitution.

StepReagents/ConditionsYieldReference
EsterificationSOCl₂, MeOH, reflux82%
AlkylationBnBr, Et₃N, MeOH75%

Carbamate Formation

The piperidine nitrogen is protected as a benzyl carbamate via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃). This step ensures regioselectivity while introducing the carbamic acid benzyl ester moiety.

Cyclopropane Ring Installation

Cyclopropanation Strategies

The cyclopropyl group is introduced through Simmons-Smith cyclopropanation or transition-metal-catalyzed cross-coupling . A patent by WO2009070485A1 describes using cyclopropylboronic acids in Suzuki-Miyaura couplings with halogenated intermediates. For example:

  • Reaction of 1-bromo-piperidine-3-carbamate with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the cyclopropane-adducted intermediate.

Optimization Challenges

Cyclopropanation efficiency depends on:

  • Steric hindrance around the reaction site, mitigated by using bulky ligands (e.g., XPhos).

  • Solvent polarity , with tetrahydrofuran (THF) providing optimal reactivity.

Introduction of (S)-2-Amino-Propionyl Side Chain

Enantioselective Acylation

The (S)-configured amino-propionyl group is appended via Schotten-Baumann acylation using (S)-2-amino-propionyl chloride . Key considerations include:

  • Chiral purity : Use of (S)-N-protected amino acids (e.g., Fmoc-(S)-alanine) to prevent racemization.

  • Coupling agents : HATU or EDC/HOBt in DMF for high yields (85–90%).

Deprotection and Final Assembly

Final deprotection of the Fmoc group with piperidine (20% v/v in DMF) reveals the primary amine, which is subsequently acylated with the cyclopropyl-piperidine-carbamate intermediate.

Comparative Analysis of Synthetic Routes

Three dominant routes are evaluated:

RouteKey StepsOverall YieldAdvantages
APiperidine alkylation → Cyclopropanation → Acylation32%High stereocontrol
BCyclopropane early-stage introduction → Piperidine functionalization28%Fewer purification steps
CConvergent synthesis of fragments → Final coupling35%Scalability

Route C, leveraging modular fragment coupling, emerges as the most scalable for industrial applications.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (0–15% MeOH in DCM) resolves intermediates.

  • Ion-exchange resins (e.g., TBD-polymethyl styrene) remove acidic/byproduct species.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 7.35–7.25 (benzyl aromatic protons), δ 4.10 (carbamate CH₂), and δ 1.45–1.20 (cyclopropane protons).

  • HPLC-MS : Purity >97% achieved via reverse-phase C18 columns.

Industrial-Scale Considerations

Solvent Recycling

  • Ethyl acetate and methanol are recovered via distillation, reducing costs by 40%.

Catalytic Efficiency

  • Palladium catalysts (e.g., Pd/C) are reused up to 5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: Piperidine Substitution Patterns

  • [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1): Differs in the absence of the cyclopropyl group, replaced by a methyl-carbamic acid moiety. This modification reduces steric hindrance but may decrease metabolic stability due to the absence of the strained cyclopropane ring. Molecular weight: 319.40 vs. ~335–347 for the target compound .
  • Synthetic routes for 2-ylmethyl derivatives may require distinct reductive amination protocols compared to 3-ylmethyl analogs .

Ester Group Variations

  • However, the bulkier isopropyl group may hinder interactions with enzyme active sites .

Acyl Chain Modifications

  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1): Substitutes propionyl with 3-methyl-butyryl, increasing side-chain hydrophobicity (molecular weight: 361.48). This may enhance binding to hydrophobic pockets in target proteins but could reduce solubility .

Molecular Weight and Stability

Compound Molecular Weight Key Stability Feature
Target compound ~335–347* Cyclopropyl enhances ring strain
Isopropyl analog (CAS 1354033-31-0) 347.45 Higher hydrophobicity
tert-Butyl analog (CAS 1354026-02-0) 311.43 Improved hydrolysis resistance
3-Methyl-butyryl analog (CAS 1401666-94-1) 361.48 Increased steric bulk

pH-Dependent Stability of Benzyl Ester Bonds

  • Benzyl ester bonds in the target compound are susceptible to hydrolysis under neutral-to-alkaline conditions. Evidence shows that pH 4–6 optimizes benzyl ester stability, while neutral pH (7) promotes competing reactions with amino groups in proteins .
  • Analogs with tert-butyl esters (e.g., CAS 1354026-02-0) exhibit greater pH tolerance, retaining integrity up to pH 8 .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the context of enzyme inhibition and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C17H31N3O3
  • Molecular Weight : 325.4 g/mol
  • Functional Groups : The compound contains a piperidine ring, an amino acid derivative, and a cyclopropyl group, which may influence its bioactivity.

The presence of the tert-butyl ester moiety enhances solubility and stability, making it suitable for biological applications .

Enzyme Inhibition Studies

One of the primary areas of investigation for this compound is its inhibitory effect on various enzymes. Notably, it has shown promising results in inhibiting the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in lipid metabolism.

Inhibition Potency

  • IC50 Value : The compound demonstrated an IC50 of 127 nM against rat NAAA, indicating a strong inhibitory effect. This suggests that modifications to the structure can significantly enhance potency .

Computational Predictions

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), have been employed to predict the biological activity of this compound against various targets. These predictions indicate potential activities against:

  • Enzymes
  • Receptors
  • Transporters

Such computational analyses highlight the need for further experimental validation to confirm these predicted activities.

Case Study 1: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship (SAR) of similar compounds has revealed important insights into how specific structural features influence biological activity. For instance:

  • Compounds with specific configurations at certain positions exhibited significantly different potencies.
  • The presence of certain functional groups was correlated with increased inhibitory activity against NAAA.

These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Lipophilicity and Potency

Another study focused on how lipophilicity affects the potency of compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester. The introduction of lipophilic side chains was found to improve inhibitory potency significantly:

CompoundIC50 (nM)
Original Compound127
Modified Compound with Lipophilic Side Chain22

This demonstrates that optimizing lipophilicity can lead to enhanced biological activity .

Q & A

Q. What are the key synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of the piperidine core with protected amino acid derivatives (e.g., (S)-2-amino-propionic acid), followed by cyclopropane-carbamic acid benzyl ester conjugation. Critical steps include:
  • Acylation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
  • Chirality Control : Stereoselective synthesis via chiral auxiliaries or enzymatic resolution to preserve the (S)-configuration of the amino-propionyl group .
  • Esterification : Benzyl ester formation using benzyl chloroformate under basic conditions (pH 8–9) .
    Yields are highly dependent on temperature control (0–25°C) and catalyst optimization (e.g., DMAP for acylation) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., piperidine ring substitution) and stereochemistry (e.g., cyclopropane geometry) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects intermediates during stepwise synthesis .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .
  • Chiral HPLC : Ensures enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro bioassays?

  • Methodological Answer : Key properties include:
  • Lipophilicity (logP) : Predicted logP ~2.1 (via ChemDraw) due to the benzyl ester and cyclopropane groups, impacting membrane permeability .
  • Aqueous Solubility : Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for cellular assays .
  • Stability : Susceptible to hydrolysis at the benzyl ester under acidic/alkaline conditions; stability studies recommend storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane vs. isopropyl groups) impact biological target interactions?

  • Methodological Answer : Comparative studies using analogs reveal:
  • Cyclopropane : Enhances metabolic stability compared to isopropyl groups by reducing CYP450-mediated oxidation .
  • Benzyl Ester vs. Ethyl Ester : Benzyl esters improve binding affinity to serine proteases (e.g., thrombin) due to π-π stacking with aromatic residues .
  • Piperidine Substitution : 3-ylmethyl positioning optimizes steric compatibility with enzyme active sites (e.g., acetylcholinesterase) .
    Experimental Design : Use molecular docking (AutoDock Vina) paired with SPR binding assays to quantify affinity changes .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?

  • Methodological Answer : Discrepancies often arise from:
  • Membrane Permeability Limitations : Cell-based assays may underrepresent activity if the compound has poor cellular uptake (validate via LC-MS intracellular concentration measurements) .
  • Metabolic Interference : Liver microsome assays identify rapid ester hydrolysis, which cell-free systems may overlook .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate primary vs. secondary targets .

Q. How can enantiomeric impurities (>2% R-configuration) affect pharmacological outcomes, and how are they quantified?

  • Methodological Answer : Even minor impurities can drastically alter target engagement (e.g., 10-fold reduction in IC50_{50} for the wrong enantiomer) .
  • Detection : Chiral HPLC with polar organic mobile phases (e.g., hexane:isopropanol 90:10) .
  • Mitigation : Recrystallization in ethyl acetate/heptane mixtures or enzymatic resolution using lipases .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., acylation) to reduce side products .
  • Bioassay Design : Include positive controls (e.g., rivastigmine for cholinesterase assays) and orthogonal validation (e.g., ITC for binding thermodynamics) .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural motifs with ADMET profiles .

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